molecular formula C15H13BrN2O2 B1389873 N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide CAS No. 886014-61-5

N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide

Cat. No.: B1389873
CAS No.: 886014-61-5
M. Wt: 333.18 g/mol
InChI Key: FJDFOUVXOSKAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide involves several steps. One common method includes the reaction of 3-aminobenzamide with 2-bromoacetyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide can be compared with other similar compounds such as:

    N-{3-[(2-Chloroacetyl)amino]phenyl}benzamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.

    N-{3-[(2-Iodoacetyl)amino]phenyl}benzamide: Contains an iodoacetyl group, which can have different reactivity and biological effects.

    N-{3-[(2-Fluoroacetyl)amino]phenyl}benzamide: The fluoroacetyl group provides different chemical properties and reactivity.

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFOUVXOSKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.